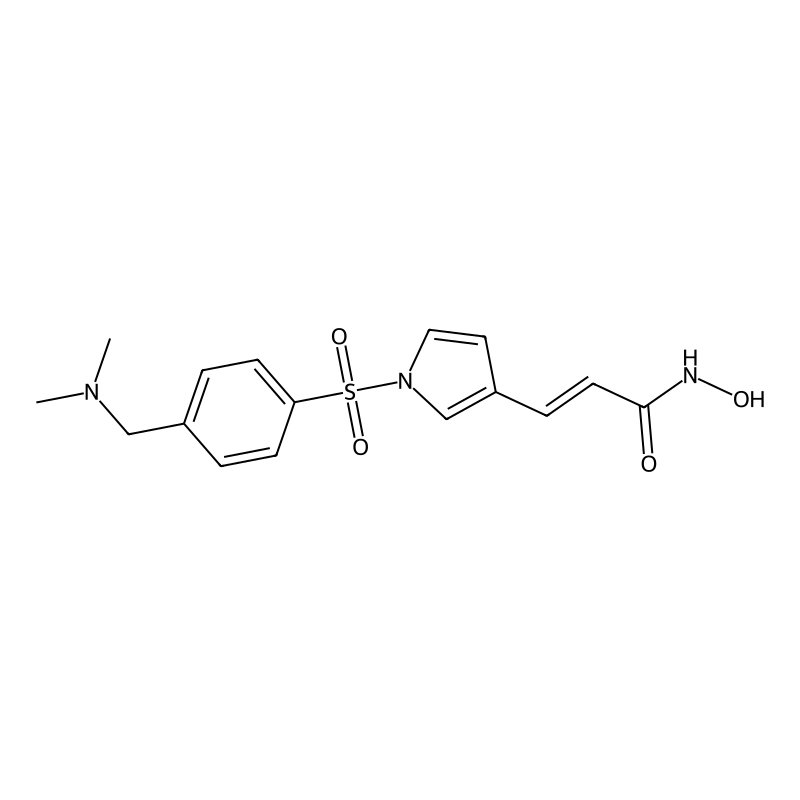

Resminostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

What is Resminostat 4SC-201 RAS2410

HDAC Inhibition Profile

Resminostat is a potent, targeted inhibitor of specific HDAC isoenzymes. The table below lists its half-maximal inhibitory concentration (IC₅₀) values for key HDAC targets [1] [2].

| HDAC Isoenzyme | Class | IC₅₀ (nM) |

|---|---|---|

| HDAC1 | Class I | 42.5 |

| HDAC3 | Class I | 50.1 |

| HDAC6 | Class IIb | 71.8 |

| HDAC8 | Class I | 877 |

This compound also inhibits HDAC2 (Class I), HDAC10 (Class IIb), and HDAC11 (Class IV), but is less potent against Class IIa HDACs (HDAC4, 5, 7, 9) which have IC₅₀ values in the 20-70 µM range [3]. This profile characterizes this compound as a broad-spectrum, pan-HDAC inhibitor [3] [4] [5].

Mechanism of Action and Key Effects

This compound's anticancer effects result from its HDAC inhibition, which influences gene expression and protein function. The diagram below illustrates its core mechanism and downstream consequences.

This compound inhibits HDACs, triggering acetylation and downstream anticancer effects.

Preclinical and Clinical Evidence

This compound has shown promise in both laboratory studies and clinical trials, particularly in combination with other agents.

- In Vitro Anti-tumor Activity: In hepatocellular carcinoma (HCC) cell lines, this compound inhibits cell growth and, in combination with sorafenib, effectively blocks platelet-induced cancer cell invasion. This combination disrupts pro-invasive signaling and reduces phosphorylated ERK levels [3].

- In Vivo Efficacy: In an orthotopic xenograft mouse model of liver cancer, the combination of this compound and sorafenib resulted in a significantly greater reduction in tumor weight compared to either drug alone [3].

- Clinical Trials: A first-in-human phase I trial in patients with advanced solid tumors established a favorable safety profile and determined the Recommended Phase II Dose (RP2D) as 600 mg once daily on days 1-5 of a 14-day cycle [4]. This compound has been investigated in trials for Hodgkin's Lymphoma, cutaneous T-cell lymphoma, hepatocellular carcinoma, and colorectal cancer, among others [6] [2] [5].

Experimental Protocols

For researchers, here are key methodologies used to study this compound's effects.

HDAC Enzyme Activity Assay [2]

This protocol measures direct inhibition of HDAC enzymes.

- Reaction Setup: In a 96-well plate, combine enzyme buffer, HDAC enzyme (HDAC1, 3, 6, or 8), and this compound at various concentrations.

- Initiation: Start the reaction by adding a fluorogenic substrate peptide.

- Incubation: Incubate for 120-180 minutes at 30°C.

- Termination & Detection: Stop the reaction with a solution containing trypsin and trichostatin A. After 40 minutes at room temperature, measure fluorescence. Deacetylated peptide is cleaved by trypsin to release a fluorescent product.

- Data Analysis: Calculate IC₅₀ values by setting fluorescence without inhibitor as 100% activity and with trichostatin A as 0% activity.

In Vitro Cell Proliferation Assay (WST-1) [2]

This protocol assesses the anti-proliferative effect on cancer cells.

- Cell Culture: Use relevant cancer cell lines (e.g., multiple myeloma OPM-2, NCI-H929, U266).

- Dosing: Treat cells with this compound at concentrations around 1-10 µM for 48 to 96 hours.

- Measurement: Add WST-1 reagent. Metabolically active cells convert WST-1 to a formazan dye.

- Analysis: Measure the absorbance of the formazan product to determine cell viability and proliferation.

References

- 1. This compound (RAS2410) | HDAC Inhibitor [medchemexpress.com]

- 2. This compound | HDAC inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Histone deacetylase inhibitor this compound in combination with ... [pmc.ncbi.nlm.nih.gov]

- 4. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. 4SC strengthens patent protection for lead cancer compound ... [4sc.com]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Resminostat histone deacetylase inhibitor classes I IIb IV

HDAC Inhibition and Mechanism of Action

Resminostat's anticancer effects result from its multi-target action on HDACs and subsequent impact on cellular processes.

- Enzyme Inhibition and Selectivity: this compound potently inhibits Class I (HDAC1, 2, 3, 8), Class IIb (HDAC6, 10), and Class IV (HDAC11) enzymes [1]. It does not inhibit Class IIa HDACs at pharmacologically relevant concentrations [1].

- Core Mechanisms: By inhibiting HDACs, this compound causes hyperacetylation of histones, leading to a more open chromatin structure and altered gene transcription [2] [3]. It also acetylates non-histone proteins like α-Tubulin [1].

- Downstream Effects: These actions lead to cell cycle arrest, apoptosis, and disruption of pro-survival signaling. Treatment leads to an increase in cell cycle inhibitors and pro-apoptotic proteins, and a decrease in anti-apoptotic proteins [2] [3] [1]. This compound can also inhibit platelet-induced cancer cell invasion, an effect enhanced in combination with sorafenib [1].

This compound's mechanisms converge on several downstream pathways that lead to its observed antitumor effects, which can be visualized in the following pathway:

Key Experimental Data and Protocols

Key experiments that characterize this compound include profiling its HDAC inhibition and evaluating its cellular activity.

In Vitro HDAC Enzyme Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound against specific HDAC enzymes [1].

- Core Principle: The assay measures the deacetylase activity of recombinant human HDAC enzymes in the presence of a fluorogenic substrate and varying concentrations of this compound.

- Key Reagents: Recombinant HDAC enzymes (e.g., Class I, IIa, IIb, IV); fluorogenic acetylated lysine substrate; this compound in a dilution series (e.g., from 10 µM to 0.1 nM); a developer solution to stop the reaction and produce a fluorescent signal.

- Procedure: Incubate HDAC enzyme with the substrate and different this compound concentrations. Stop the reaction with developer. Measure fluorescence, which is inversely proportional to HDAC activity. Calculate IC₅₀ values by fitting the dose-response data [1].

Cellular Pharmacodynamic (PD) Assay

This experiment confirms that this compound successfully engages its target in living cells [3] [1].

- Core Principle: Treat cancer cell lines with this compound and detect increases in global histone acetylation or acetylation of specific marks via Western blot.

- Cell Lines: Human cancer cell lines (e.g., Huh-7, HepG2 for HCC).

- Procedure: Culture cells and treat with this compound (e.g., 0.5-5 µM) for 6-24 hours. Lyse cells and extract proteins. Separate proteins by SDS-PAGE gel electrophoresis, transfer to a membrane, and probe with primary antibodies against acetylated histone H3 (Lys27/H3K27ac) or acetylated α-Tubulin. Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize. An increase in band intensity indicates target engagement [1].

Clinical Development and Trial Design

This compound has been investigated in multiple clinical trials, with a ongoing pivotal study in cutaneous T-cell lymphoma (CTCL).

| Trial / Indication | Phase | Design & Combination | Key Findings / Status |

|---|---|---|---|

| Advanced Solid Tumors | I | First-in-human, dose-escalation, monotherapy [3] | Established RP2D of 600 mg once daily (Days 1-5, q14d); well-tolerated, showed target engagement & antitumor activity [3] |

| Biliary Tract or Pancreatic Cancer | I | Combined with S-1 (tegafur) chemotherapy [4] | Regimen was well-tolerated; disease control rate (DCR) was 81.3% [4] |

| Hepatocellular Carcinoma (HCC) | I/II | Combined with sorafenib [2] [1] | Showed counteraction of platelet-mediated pro-tumoral effects in preclinical models; clinical trial suggested survival benefit [1] |

| Cutaneous T-cell Lymphoma (CTCL) | Pivotal | RESMAIN: Randomized, placebo-controlled maintenance therapy [5] | Top-line data expected early 2023; aims to prolong progression-free survival [5] |

This compound is a well-characterized HDAC inhibitor with a defined target profile and promising clinical activity. Its development, particularly as a maintenance therapy in CTCL and in rational combinations for solid tumors, highlights its potential value in oncology.

References

- 1. Histone deacetylase inhibitor this compound in combination ... [nature.com]

- 2. This compound [en.wikipedia.org]

- 3. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. Phase I study of this compound, an HDAC inhibitor, combined ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and RESMAIN Study Update - 4SC AG [4sc.com]

Resminostat pharmacokinetics pharmacodynamics

Resminostat PK/PD Profile

| Parameter | Summary of Findings |

|---|---|

| Recommended Phase II Dose | 600 mg once daily, days 1-5 every 14 days [1]. |

| Pharmacokinetics (PK) | Absorption & Exposure: Dose-proportional exposure from 100 mg to 800 mg. Low inter-patient variability [1]. Metabolism & Elimination: Information not available in search results. | | Pharmacodynamics (PD) | HDAC Inhibition: Dose-dependent inhibition of HDAC enzyme activity. ≥400 mg doses achieved 100% inhibition in peripheral blood mononuclear cells [1]. Target Engagement: Increased global histone acetylation (H3K27) and α-tubulin acetylation in tumor cells [2]. | | Safety & Tolerability | Most common related toxicities: gastrointestinal (nausea, vomiting) and fatigue. No grade 4 treatment-related adverse events reported. Toxicities were reversible after treatment stopped [1]. |

Experimental Protocols for Key Studies

The following methodologies detail how core PK and PD data for this compound were obtained.

Phase I First-in-Human Trial Design [1]

- Objective: Determine safety, MTD, DLTs, PK, and PD of this compound.

- Dosing: 19 patients received oral this compound once daily on days 1-5 of a 14-day cycle. Dose levels: 100, 200, 400, 600, and 800 mg.

- PK Assessment: Plasma samples collected to determine drug concentration over time.

- PD Assessment: HDAC enzyme activity measured in peripheral blood mononuclear cells (PBMCs). Global histone acetylation status assessed in PBMCs and tumor tissue.

- Efficacy Assessment: Tumor response evaluated per RECIST criteria.

In Vitro HDAC Inhibition and Mechanism Studies [2]

- HDAC Inhibition Profiling: this compound's IC50 determined against 11 human Zn²⁺-dependent HDACs using in vitro enzyme activity assays.

- Cell Growth Inhibition: Anti-proliferative effects tested across 74 cancer cell lines. Viability measured via ATP-based assays after 96-hour exposure.

- Biomarker Analysis (Western Blot): HCC cells treated with this compound, then lysed. Proteins separated by electrophoresis, transferred to membrane, and probed with antibodies against acetylated histones (H3K27), acetylated α-tubulin, and p21.

In Vivo Combination Efficacy Study [2]

- Animal Model: Orthotopic xenograft mouse model using Hep3B.1-7 liver cancer cells.

- Dosing: Daily administration of this compound (15 mg/kg and 40 mg/kg) and sorafenib (40 mg/kg), alone and in combination.

- Endpoint: Analysis of tumor weight to assess anti-tumoral effect.

This compound Mechanism of Action and Signaling Pathways

This compound is a hydroxamate-based small molecule that acts as a broad-spectrum inhibitor of zinc-dependent HDACs, primarily targeting Class I (HDAC1, 2, 3, 8), Class IIb (HDAC6, 10), and Class IV (HDAC11) [2]. The following diagram illustrates its core mechanism of action and downstream effects.

This compound inhibits HDAC classes I, IIb, and IV, leading to histone and non-histone protein hyperacetylation and gene reactivation. [2]

This compound demonstrates a direct pharmacokinetic-pharmacodynamic relationship: dose-proportional exposure leads to dose-dependent HDAC inhibition [1]. Its multi-target HDAC inhibition underlies a broad mechanism of action, including:

- Cell Cycle Arrest and Anti-proliferation: Reactivation of silenced genes leads to upregulation of cell cycle inhibitors like p21, halting cancer cell growth [2].

- Alleviation of Cancer Symptoms: In CTCL, this compound downregulates expression of the itch-inducing cytokine IL-31, potentially improving patient quality of life [3].

- Reversal of Therapeutic Resistance: In hepatocellular carcinoma (HCC) models, this compound counteracts platelet-induced invasion and resensitizes mesenchymal cancer cells to sorafenib by modulating epithelial plasticity (EMT) and stemness properties [4] [2].

Research and Development Context

- Current Development Status: The most advanced development is for cutaneous T-cell lymphoma (CTCL). A pivotal Phase III trial (RESMAIN) for maintenance therapy has completed enrollment, with top-line results expected in early 2023 [5]. This compound has also been investigated in other cancers, including biliary tract cancer and hepatocellular carcinoma, both as monotherapy and in combination with sorafenib [6] [2].

References

- 1. First-in-human, pharmacokinetic and pharmacodynamic phase... [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitor this compound in combination with ... [pmc.ncbi.nlm.nih.gov]

- 3. New data supports this compound's mechanism of action in ... - 4SC [4sc.com]

- 4. This compound induces changes in epithelial plasticity of ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and RESMAIN Study Update - 4SC AG [4sc.com]

- 6. - 4SC - AdisInsight this compound [adisinsight.springer.com]

Clinical Trial Data and Mechanism of Action

Resminostat's development for CTCL is supported by the pivotal RESMAIN study, a Phase II, randomized, double-blind, placebo-controlled trial. It is one of the largest clinical trials conducted in advanced-stage CTCL [1] [2].

Key Efficacy Results from the RESMAIN Study

The table below summarizes the primary efficacy outcomes from the RESMAIN study, demonstrating the benefits of this compound as a maintenance therapy [1] [2].

| Endpoint | This compound Group | Placebo Group | Hazard Ratio (HR) & P-value |

|---|---|---|---|

| Median Progression-Free Survival (PFS) | 8.3 months | 4.2 months | HR: 0.623; p=0.015 [2] |

| Median Time to Next Treatment (TTNT) | 8.8 months | 4.2 months | HR: 0.594; p=0.002 [2] |

| Median "Total" PFS* | 24.3 months | 14.9 months | -- [1] |

*"Total" PFS is measured from the start of the last prior therapy to disease progression.

The trial also reported that this compound's side effects were mainly mild to moderate, manageable, and reversible [1] [2].

Experimental Protocol: RESMAIN Study Design

For researchers, here is a detailed methodology of the key clinical trial:

- Objective: To evaluate if this compound as a maintenance treatment prolongs progression-free survival in advanced-stage CTCL patients who have achieved disease control with prior systemic therapy [1] [2].

- Design: Randomized, double-blind, placebo-controlled, multi-national study.

- Patients: 201 patients were randomized.

- Randomization: 1:1 to either oral this compound or matching placebo.

- Crossover: Patients who progressed on the placebo arm were offered treatment with this compound in an open-label extension [1] [2].

- Primary Endpoint: Progression-Free Survival (PFS).

- Secondary Endpoints: Included Time to Next Treatment (TTNT) and safety [1].

Mechanism of Action and Signaling Pathway

This compound is an orally available inhibitor of histone deacetylases (HDAC), specifically targeting classes I, IIb, and IV [1] [3]. The following diagram illustrates its mechanism of action and downstream effects on cancer cells.

This mechanistic understanding is supported by prior phase I/II trials which indicated that this compound is well-tolerated and can inhibit tumor growth and proliferation, cause tumor regression, and strengthen the body's immune response to cancer [1] [3].

Current Regulatory Status and Development Timeline

The following diagram visualizes the key milestones and projected future timeline for this compound's development and regulatory review.

References

Resminostat in vitro studies hepatocellular carcinoma cells

Molecular Mechanisms & HDAC Inhibition Profile

Resminostat is an orally available broad-spectrum HDAC inhibitor. Its primary molecular mechanism involves increasing the acetylation levels of histone and non-histone proteins, leading to a more relaxed chromatin structure and altered gene transcription [1].

The table below summarizes its half-maximal inhibitory concentration (IC₅₀) for various human Zn²⁺-dependent HDACs.

| HDAC Class | Specific HDACs | Inhibition by this compound | Reported IC₅₀ Range |

|---|---|---|---|

| Class I | HDAC1, 2, 3, 8 | Potent inhibition [1] | At nanomolar concentrations [2] |

| Class IIa | HDAC4, 5, 7, 9 | Not inhibited at pharmacologically relevant concentrations [1] | IC₅₀: 20 - 70 µM [1] |

| Class IIb | HDAC6, 10 | Potent inhibition [1] | At nanomolar concentrations [2] |

| Class IV | HDAC11 | Potent inhibition [1] | Information from search results insufficient for precise value |

This inhibition profile leads to:

- Hyperacetylation: Marked increase in acetylated histone H3 (at Lys27) and α-Tubulin [1].

- Cell Cycle Arrest: Induction of the cell cycle inhibitor p21 [1].

Anti-tumor Effects & Modulation of Epithelial Plasticity

A key finding of in vitro studies is that this compound's anti-proliferative effect is independent of the epithelial or mesenchymal phenotype of HCC cells, unlike sorafenib, which shows reduced potency in mesenchymal-like cells [1]. The following diagram illustrates how this compound counteracts platelet-mediated pro-tumoral effects and modulates epithelial plasticity.

The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various HCC cell lines.

| HCC Cell Line | Phenotype | Effect of this compound (In Vitro) | Key Observations |

|---|---|---|---|

| Hep3B | Epithelial [2] | IC₅₀: 5.9 µM (72h treatment) [2] | Induced cell death (subG1 accumulation) [2]. |

| HLE | Mesenchymal [2] | IC₅₀: 3.7 µM (72h treatment) [2] | More sensitive to this compound-induced cell death at lower concentrations (2.5 µM) [2]. |

| HLF | Mesenchymal [2] | IC₅₀: 2.0 µM (72h treatment) [2] | More sensitive to this compound-induced cell death; showed time- and dose-dependent subG1 accumulation [2]. |

| SNU-475 & SNU-387 | Mesenchymal [1] | Potent anti-proliferative effect [1] | This compound's potency was comparable to its effect in epithelial cells, unlike sorafenib [1]. |

This compound effectively reverses epithelial-mesenchymal transition (EMT) and reduces stemness properties [3] [2]:

- Downregulation of Mesenchymal Markers: Decreased expression of Vimentin (VIM), SNAI1, SNAI2, TWIST1, and ZEB1 [2].

- Upregulation of Epithelial Markers: Increased expression of E-cadherin (CDH1) [2].

- Reduced Invasion & Stemness: Downregulation of CD44, a key stemness marker, leading to reduced invasive growth and colony-forming capacity [1] [3] [2].

Synergistic Action with Sorafenib

The combination of this compound and sorafenib shows collaborative, and in some contexts synergistic, effects, especially in mesenchymal-type HCC cells that are otherwise resistant to sorafenib-induced apoptosis [1] [3] [2].

- Overcoming Platelet-Mediated Resistance: Platelets in the tumor microenvironment can promote invasion and confer resistance to sorafenib. The this compound/sorafenib combination, but not either drug alone, effectively blocked this platelet-induced HCC cell invasion [1].

- Molecular Basis for Synergy: The combination induces a unique molecular response, including [1]:

- Further reduction of platelet-induced CD44 expression.

- Deregulation of other EMT-related genes.

- Decrease in phosphorylated ERK levels, indicating inhibition of the pro-survival MEK/ERK signaling pathway.

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies from the cited studies.

Cell Viability and Proliferation Assays

- Method: Crystal Violet Staining [2].

- Typical Procedure:

- Seed HCC cells (e.g., 5,000 cells/well in 96-well plates) and allow to adhere.

- Treat with a dose range of this compound (e.g., 0-10 µM) for a set duration (e.g., 72 hours).

- Fix cells with methanol, then stain with 0.5% crystal violet solution.

- Dissolve the bound dye in acetic acid and measure absorbance at 590 nm.

- Normalize absorbance of treated wells to control wells to determine the percentage of viable cells and calculate IC₅₀ values.

Analysis of Cell Death and Cell Cycle

- Method: Propidium Iodide (PI) Staining and Flow Cytometry [2].

- Typical Procedure:

- Treat and harvest cells (e.g., after 24-72 hours of this compound exposure).

- Fix cells in 70% ethanol.

- Treat cells with RNase and stain DNA with PI.

- Analyze DNA content using a flow cytometer. The percentage of cells with sub-diploid DNA content (subG1 peak) is a marker of apoptotic cell death.

Gene Expression Analysis via Quantitative RT-PCR (qRT-PCR)

- Typical Procedure [2]:

- Extract total RNA from treated and control cells.

- Synthesize cDNA.

- Perform qPCR using primers for genes of interest (e.g., CDH1, VIM, CD44, SNAI2).

- Normalize expression data to housekeeping genes (e.g., L32 [2]) using the ΔΔCt method to determine fold changes.

Invasion Assays

- Context: To study the effect of the drug combination on platelet-induced invasion [1].

- Method: While the specific type (e.g., Boyden chamber) is not detailed in the provided excerpts, these assays generally involve:

- Placing cells in an upper chamber with a porous membrane coated with Matrigel.

- Adding platelet lysate (as a chemoattractant) to the lower chamber.

- Treating cells with drugs (this compound, sorafenib, or combination).

- After an incubation period, invading cells on the lower surface of the membrane are stained and counted.

Research Implications & Future Directions

The in vitro data on this compound provides a strong mechanistic rationale for its use in HCC:

- Targeting Mesenchymal/Resistant Cells: Its ability to modulate epithelial plasticity and inhibit proliferation in mesenchymal-like cells addresses a key source of sorafenib resistance [1] [3].

- Rational Combination Therapy: The synergistic effect with sorafenib, especially in counteracting microenvironmental protection, highlights a promising therapeutic strategy [1].

- Biomarker Potential: The dependency of the combination's efficacy on platelet count, as seen in clinical data [1], and the downregulation of CD44 suggest potential biomarkers for patient stratification.

Future research could explore its combination with other targeted therapies or immunotherapies, given the emerging role of HDAC inhibitors in modulating the tumor immune microenvironment [4].

References

- 1. Histone deacetylase inhibitor this compound combination with... in [nature.com]

- 2. This compound induces changes in epithelial plasticity of ... [oncotarget.com]

- 3. This compound induces changes in epithelial plasticity of ... [oncotarget.com]

- 4. The HDAC inhibitor romidepsin renders liver cancer ... [nature.com]

Resminostat clinical development timeline

Clinical Development Overview

The following table summarizes the key development phases and statuses of resminostat across various indications:

| Indication | Highest Development Phase | Status |

|---|---|---|

| Cutaneous T-cell lymphoma (CTCL) | Preregistration [1] | MAA under review by EMA; decision expected mid-2025 [2]. |

| Hodgkin's disease, Liver cancer, Biliary cancer, etc. [1] | Phase II [1] | Development status varies; biliary tract cancer study in Japan was discontinued [3]. |

| Colorectal cancer | Phase I/II [1] | No recent updates reported in search results. |

| Diffuse large B-cell lymphoma | Discontinued [1] | Development stopped [1]. |

Key Clinical Trials & Experimental Protocols

The most critical clinical data for this compound comes from the RESMAIN study, a pivotal Phase II trial in CTCL.

RESMAIN Study Design

- Objective: To evaluate the efficacy and safety of this compound as a maintenance treatment in patients with advanced-stage CTCL who had achieved disease control with prior systemic therapy [3] [2].

- Design: A multi-center, double-blind, randomized, placebo-controlled study conducted across over 50 clinical centers in 11 European countries and Japan [3] [2].

- Patients: 201 patients were randomized [2].

- Treatment Arms: Patients were randomized 1:1 to receive either oral this compound or a matching placebo [3] [2].

- Primary Endpoint: Progression-free survival (PFS), defined as the time from randomization to disease progression or death from any cause [2].

- Key Secondary Endpoints: Included time to next treatment (TTNT) and quality of life measures such as time to symptom worsening (itching) [3] [2].

RESMAIN Study Results

The study successfully met its primary endpoint, demonstrating a significant clinical benefit [2].

| Outcome Measure | This compound Group | Placebo Group | Result |

|---|---|---|---|

| Median Progression-Free Survival (PFS) | 8.3 months [2] | 4.2 months [2] | 97.6% improvement (Hazard Ratio not provided in search results) [2] |

| Median Time to Next Treatment (TTNT) | 8.8 months [2] | 4.2 months [2] | More than doubled [2] |

| Median "Total" PFS | 24.3 months [2] | 14.9 months [2] | Clinically meaningful improvement [2] |

| Safety Profile | Mainly mild to moderate, manageable, and reversible side effects [2] |

Mechanism of Action & Signaling Pathways

This compound's mechanism and downstream effects can be visualized as follows:

This compound inhibits HDACs, leading to chromatin remodeling and altered gene transcription. It also disrupts the Akt signaling pathway, collectively inducing apoptosis and inhibiting tumor cell division [2] [4].

Current Status and Development Context

- Regulatory Status: The Marketing Authorisation Application (MAA) for Kinselby (this compound) is under active review by the European Medicines Agency (EMA). The company submitted responses to the Day-120 List of Questions in December 2024, and the review is proceeding on schedule. A marketing authorization decision is expected around mid-2025 [2].

- Orphan Drug Designation: this compound has received Orphan Drug Designation for CTCL from the EMA (2023) and from SwissMedic (2024), which may provide incentives and market exclusivity upon approval [2].

- Developer: The drug is being developed by 4SC AG, a German clinical-stage biopharmaceutical company [3] [2].

References

Resminostat maintenance therapy cutaneous T-cell lymphoma

Mechanism of Action and Clinical Significance

Resminostat is an orally administered small molecule that selectively inhibits class I, IIb, and IV histone deacetylases (HDACs), specifically HDAC1, HDAC3, and HDAC6 with nanomolar potency [1]. By inhibiting these enzymes, this compound promotes a more open chromatin structure, reactivating silenced genes and downregulating overly active genomic regions in cancer cells [2].

In CTCL, this epigenetic modulation translates to two critical biological effects:

- Inhibition of Skin Infiltration: this compound downregulates the expression of genes responsible for the capacity of malignant T-cells to infiltrate the skin [2].

- Modulation of Disease Progression: It beneficially modulates the expression of genes associated with CTCL disease progression, thereby addressing a key therapeutic challenge in advanced-stage CTCL [2].

The drug's role as a maintenance therapy is a new paradigm in CTCL treatment [3] [4]. It is designed for patients with advanced-stage disease who have achieved disease control with prior systemic therapy. The goal is to prolong the period of disease stability, delay the need for next-line treatments, and improve quality of life [2] [3].

Key Clinical Data from the RESMAIN Study

The efficacy and safety of this compound as a maintenance therapy are supported by the landmark RESMAIN study—one of the largest randomized, controlled clinical trials in CTCL to date (N=201) [3].

Table 1: Primary Efficacy Endpoints from the RESMAIN Study [5] [3]

| Endpoint | This compound (Kinselby) | Placebo | Hazard Ratio (HR) & p-value |

|---|---|---|---|

| Median Progression-Free Survival (PFS) | 8.3 months | 4.2 months | HR: 0.623 (95% CI: 0.424, 0.916); p=0.015 |

| Median Time to Next Treatment (TTNT) | 8.8 months | 4.2 months | HR: 0.594 (95% CI: 0.428, 0.825); p=0.002 |

This data shows that this compound more than doubled the median PFS and TTNT compared to placebo, with a statistically significant 38% reduction in the risk of disease progression or death [3].

Table 2: Secondary Findings and Safety Profile from the RESMAIN Study [5] [3]

| Category | Findings |

|---|---|

| "Total" PFS (from start of last prior therapy) | 24.3 months for this compound vs. 14.9 months for placebo. |

| Skin Tumours | Significantly delayed the development or worsening of skin tumours. |

| Safety Profile | Side effects were reported as mainly mild to moderate, manageable, and reversible. |

Experimental Protocols and Workflows

For research and development purposes, the following protocols detail key assays used to investigate this compound's activity.

Protocol 1: In Vitro HDAC Enzyme Inhibition Assay [1]

This protocol measures the direct inhibitory activity of this compound against recombinant HDAC enzymes.

- Reaction Setup: In a 96-well plate, combine 40 μL of enzyme buffer containing HDAC1, 3, 6, or 8 activity with 29 μL of buffer and 1 μL of this compound at various concentrations.

- Initiation: Start the enzymatic reaction by adding 30 μL of a fluorogenic substrate peptide (e.g., Ac-NH-GGK(Ac)-AMC for HDAC1/3/6).

- Incubation: Incubate the plate at 30°C for 120-180 minutes, depending on the specific HDAC isoform.

- Reaction Stop & Development: Terminate the reaction by adding 25 μL of a stop solution containing trypsin and Trichostatin A (TSA). The trypsin cleaves the deacetylated peptide to release a fluorescent AMC group.

- Detection: Quantify the generated AMC by measuring fluorescence (excitation 355 nm, emission 460 nm).

- Data Analysis: Calculate IC50 values by setting the fluorescence in control wells (no inhibitor) as 100% activity and wells with a saturating inhibitor (TSA) as 0% activity.

Protocol 2: In Vitro Assessment of Anti-proliferative and Apoptotic Effects [1]

This cell-based protocol evaluates the functional consequences of HDAC inhibition in CTCL-relevant cell lines.

- Cell Culture: Culture CTCL cell lines (e.g., OPM-2, NCI-H929) under standard conditions.

- Drug Treatment: Treat cells with this compound at concentrations around 1-10 μM for 48 to 96 hours.

- Proliferation Assay (WST-1): After treatment, add the WST-1 reagent. Metabolically active cells will reduce WST-1 to a formazan dye, which can be quantified by absorbance measurement to determine cell proliferation and viability.

- Apoptosis & Cell Cycle Analysis (e.g., by Flow Cytometry): Harvest drug-treated cells and stain with Annexin V/PI for apoptosis analysis or PI/RNase for cell cycle distribution. Analyze using flow cytometry.

- Western Blotting: Analyze cell lysates to confirm mechanism of action by detecting increased levels of acetylated histone H4, upregulation of p21, and changes in apoptosis-related proteins (Bim, Bax, Bcl-xL).

The diagram below illustrates the logical workflow of the pivotal RESMAIN clinical trial that established this compound as a maintenance therapy.

Application Notes for Research and Development

- Clinical Trial Design: The RESMAIN study serves as a model for designing maintenance therapy trials in oncology, particularly for incurable cancers like CTCL where prolonging disease control is paramount [3] [4].

- Biomarker Integration: The trial included a comprehensive biomarker program. Future research should focus on correlating biomarker data (e.g., specific gene expression signatures) with clinical outcomes to identify patients most likely to benefit from this compound [2] [3].

- Combination Therapy Potential: Preclinical data from other cancer models suggests this compound can synergize with other agents like proteasome inhibitors [1]. Investigating rational combinations in CTCL could be a fruitful area of research.

- Regulatory Status: As of early 2024, 4SC AG had filed for Marketing Authorization Approval for this compound in the European Union, indicating its transition from an investigational drug to a potential new standard of care [3].

Conclusion

This compound establishes a new treatment paradigm as the first clinically proven maintenance therapy for advanced CTCL. Its well-defined mechanism as an HDAC inhibitor, robust clinical efficacy from the RESMAIN trial in significantly prolonging PFS and TTNT, and manageable safety profile make it a compelling candidate to address the high unmet need in stabilizing this chronic, incurable disease. The provided experimental protocols offer a foundation for further research into its biological effects and potential applications.

References

- 1. This compound | HDAC inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. New data supports this compound's mechanism of action in ... - 4SC [4sc.com]

- 3. 4SC: Landmark RESMAIN study data presented at... - PharmiWeb.com [pharmiweb.com]

- 4. Maintenance therapy in patients with mycosis fungoides or ... [sciencedirect.com]

- 5. delivers promise in CTCL Lymphoma maintenance therapy [europeanpharmaceuticalreview.com]

Resminostat treatment protocol mycosis fungoides Sezary Syndrome

Drug Profile and Mechanism of Action

Resminostat (also known as 4SC-201) is an orally administered small molecule that acts as a pan-HDAC inhibitor, specifically targeting Class I, IIb, and IV HDACs [1] [2]. Its primary molecular target is Histone Deacetylase 1 (HDAC1) [3].

The proposed multi-faceted mode of action in CTCL includes:

- Epigenetic Modulation: Induction of hyperacetylated histones, altering chromatin structure and gene transcription [1].

- Shift from Th2 to Th1 Phenotype: Upregulation of a Th1 gene expression signature and downregulation of a Th2 signature, counteracting the malignant Th2-biased state in advanced CTCL [1].

- Inhibition of Pruritus Cytokine: Reduction of mRNA and protein secretion of the Th2 and itch-mediating cytokine IL-31, suggesting a potential to improve debilitating pruritus [1].

- Direct Anti-tumor Effects: Induction of anti-proliferative and pro-apoptotic effects in both MF and SS cell lines [1].

- Immune System Engagement: Enhancement of Natural Killer (NK) cell-mediated lysis of malignant T-cells by upregulating NKG2D ligands on cancer cells, without impairing NK cell viability or function [1].

The diagram below summarizes the key mechanistic pathways of this compound in CTCL.

Clinical Trial Evidence and Status

This compound is currently in Phase II clinical development for Sezary Syndrome, with a 38% phase transition success rate (PTSR) indication benchmark for progressing to Phase III [2]. The key ongoing study is the RESMAIN trial (NCT02953301), a pivotal Phase II study investigating this compound as a maintenance therapy to control the disease after systemic treatment in patients with CTCL [1] [2].

The table below summarizes clinical evidence for this compound and other HDAC inhibitors in advanced MF/SS.

| Drug (HDACi) | Trial Phase | Patient Population | Overall Response Rate (ORR) | Key Findings / Status |

|---|---|---|---|---|

| This compound | Phase II | CTCL (MF/SS) | Data pending | RESMAIN trial (ongoing): Evaluated as maintenance therapy for disease control after systemic treatment [1] [2]. |

| Vorinostat | Phase II | MF/SS | 24.2% - 29.7% | FDA approved 2006; No complete responses (CR) observed in trials; median duration of response (DOR) ~3.8-6 months [4]. |

| Romidepsin | Phase II | MF/SS | 33% - 34% | FDA approved 2009; CR rate 6-7%; median DOR 13.7-15 months [4]. |

| Panobinostat | Phase II | MF/SS | 17.3% | CR rate 1.4% [4]. |

| Belinostat | Phase II | MF/SS/other CTCL | 13.8% | CR rate 10.3%; median DOR 3 months [4]. |

Proposed Experimental Protocols for Research

For preclinical and translational research, the following protocols can be employed to investigate this compound's effects.

Protocol for In Vitro Anti-tumor Activity Assessment

This protocol evaluates the direct cytotoxic and pro-apoptotic effects of this compound on malignant T-cell lines.

- Cell Lines: Use representative CTCL cell lines (e.g., MyLa cells for MF; SeAx or HUT78 cells for SS) [1].

- Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Create working concentrations by diluting in complete cell culture medium (RPMI-1640 + 10% FBS). A typical dose-range is 20 nM to 100 μM to establish a dose-response curve [5].

- Treatment: Seed cells in 96-well or 24-well plates. Treat with this compound or vehicle control (DMSO) for 24 to 72 hours.

- Viability/Proliferation Assay: Use the MTS or MTT assay according to manufacturer's instructions to measure metabolic activity as a proxy for cell viability and proliferation [5].

- Apoptosis Assay: Use an Annexin V / Propidium Iodide (PI) staining kit followed by flow cytometry to quantify early and late apoptotic cells after 24-48 hours of treatment.

- Gene Expression Analysis (qRT-PCR): Extract total RNA from treated cells. Synthesize cDNA and perform quantitative PCR to analyze mRNA levels of:

Protocol for Investigating Immune-Modulatory Effects

This protocol assesses how this compound enhances innate immune response against CTCL cells.

- NK Cell Cytotoxicity Assay:

- Effector Cells: Isolate NK cells from healthy donor peripheral blood mononuclear cells (PBMCs).

- Target Cells: Use CTCL cell lines (as above). Label target cells with a fluorescent dye (e.g., CFSE).

- Co-culture: Co-culture effector and target cells at various ratios (e.g., 5:1, 10:1, 20:1 E:T ratio) in the presence or absence of this compound (e.g., 80 nM-1μM) for 4-6 hours.

- Measurement of Lysis: Use a flow cytometry-based cytotoxicity detection kit (e.g., measuring LDH release or propidium iodide uptake) to quantify specific lysis of target cells [1].

- Ligand Expression Analysis: After treating CTCL cells with this compound for 24 hours, use flow cytometry to analyze the surface expression of NKG2D ligands (e.g., MICA, MICB) [1].

Protocol for Combination Therapy Studies

Given the potential for synergistic effects, combination therapy is a key research area.

- Rationale: this compound has been shown to improve the lysis of CTCL cells when combined with opsonizing antibodies like Mogamulizumab (anti-CCR4) and IPH4102 (anti-KIR3DL2) [1].

- Experimental Design: Use the in vitro NK cell cytotoxicity assay described above.

- Treatment Groups: Include:

- Target cells (CTCL) only.

- Target cells + this compound.

- Target cells + Therapeutic Antibody.

- Target cells + This compound + Therapeutic Antibody.

- Analysis: Compare the specific lysis across groups to identify synergistic, additive, or antagonistic effects.

Discussion and Future Perspectives

This compound represents a promising epigenetic therapy targeting multiple pathogenic pathways in CTCL. Its potential as a maintenance therapy could address a significant unmet need for patients with advanced MF/SS. The ongoing RESMAIN trial will be crucial in establishing its efficacy and safety in a clinical setting.

Future research should focus on:

- Biomarker Discovery: Identifying predictive biomarkers for treatment response is critical.

- Novel Combinations: Exploring combinations with other agents, including immunotherapies, based on strong preclinical rationale [1].

- Mechanistic Depth: Further elucidating its effect on the tumor microenvironment and immune cell function.

References

- 1. Mode-of-action of HDAC inhibitor this compound in CTCL [sciencedirect.com]

- 2. by 4SC for this compound : Likelihood of Approval Sezary Syndrome [pharmaceutical-technology.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Novel and Future Therapeutic Drugs for Advanced Mycosis ... [pmc.ncbi.nlm.nih.gov]

- 5. The therapeutic properties of this compound for hepatocellular ... [pmc.ncbi.nlm.nih.gov]

Resminostat SHELTER Study: Application Notes & Experimental Protocols

Clinical Study Overview and Design

The SHELTER study (NCT00943449) was an exploratory, multi-center, open-label, non-randomized phase I/II clinical trial investigating the HDAC inhibitor Resminostat in patients with advanced hepatocellular carcinoma (HCC) who showed radiologically confirmed disease progression on first-line sorafenib therapy [1] [2].

- Patient Population: The study enrolled 57 patients, most of whom were male (88%) and Caucasian (98%). All patients had progressed on prior sorafenib treatment (400-800 mg daily). At baseline, 49% were classified as Child-Pugh A5 and 32% as A6 [2].

- Treatment Groups: Patients were assigned to one of two groups:

- Combination Therapy (n=38): Received this compound (orally, at doses ranging from 200-600 mg daily) plus sorafenib (400-800 mg daily).

- Monotherapy (n=19): Received this compound 600 mg daily [1].

- Dosing Schedule: this compound was administered on a "5 days on/2 days off" weekly schedule [1].

- Primary Endpoint: The primary efficacy endpoint was the progression-free survival (PFS) rate after 12 weeks (6 treatment cycles) [1].

Key Clinical Findings and Results

The SHELTER study demonstrated that the combination of this compound and sorafenib was manageable in terms of safety and showed promising signs of clinical efficacy in a patient population with limited treatment options.

Table 1: Key Efficacy Outcomes from the SHELTER Study

| Efficacy Parameter | This compound Monotherapy | This compound + Sorafenib |

|---|---|---|

| PFS Rate at 12 Weeks | 12.5% | 62.5% |

| Median Time to Progression (TTP) | 1.8 months | 6.5 months |

| Median Overall Survival (OS) | 4.1 months | 8.0 months |

- Safety Profile: The most common treatment-related adverse events were gastrointestinal disorders, thrombocytopenia, and fatigue. The combination therapy's safety profile was considered manageable [1].

- Pharmacokinetics/Pharmacodynamics: The study confirmed that sorafenib co-administration did not alter the pharmacokinetic profile of this compound. Maximum histone deacetylase inhibition and the peak increase in histone H4 acetylation in peripheral blood mononuclear cells aligned with the time of maximum plasma concentration (T~max~) of this compound, demonstrating target engagement [1].

Molecular Mechanism of Action and Basis for Combination Therapy

This compound is an oral hydroxamate that acts as a broad-spectrum inhibitor of Class I, IIb, and IV Histone Deacetylases (HDACs) [3]. The rationale for combining it with sorafenib is rooted in overcoming therapy resistance and targeting the tumor microenvironment.

Core HDAC Inhibition Profile

This compound potently and selectively inhibits specific HDAC isoenzymes, leading to hyperacetylation of histone and non-histone proteins, which alters gene expression and protein function [3] [4].

Table 2: this compound HDAC Inhibition Profile (IC₅₀ Values)

| HDAC Isoenzyme | HDAC Class | IC₅₀ (nM) |

|---|---|---|

| HDAC1 | Class I | 42.5 |

| HDAC3 | Class I | 50.1 |

| HDAC6 | Class IIb | 71.8 |

| HDAC8 | Class I | 877.0 |

IC₅₀: Half-maximal inhibitory concentration. Data from enzymatic activity assays [4].

Key Anticancer Mechanisms of this compound

Preclinical studies have elucidated multiple mechanisms through which this compound exerts anti-tumoral effects in HCC:

- Induction of Apoptosis: this compound increases the mRNA levels and protein cleavage activities of Caspase 3, 7, 8, and 9. It also downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic proteins Bim and Bax [5].

- Cell Cycle Arrest: Treatment with this compound leads to the accumulation of the cell cycle inhibitor p21 and a decrease in Cyclin D1, resulting in G0/G1 phase arrest [5] [3].

- Counteraction of Platelet-Mediated Pro-Tumoral Effects: Platelets in the tumor microenvironment can promote HCC invasion and confer resistance to sorafenib. The This compound/sorafenib combination—but not either agent alone—effectively blocked platelet-induced HCC cell invasion. This is associated with a reduction in platelet-induced CD44 expression and deregulation of other epithelial-mesenchymal transition (EMT) genes [3].

The diagram below illustrates how the this compound and Sorafenib combination counteracts platelet-induced pro-tumoral effects in hepatocellular carcinoma.

Experimental Protocols for Key Assays

In Vitro HDAC Enzyme Activity Assay [4]

This protocol measures the direct inhibitory activity of this compound against recombinant human HDAC enzymes.

- Reagents: HDAC enzyme (e.g., HDAC1, 3, 6, 8), substrate peptide (e.g., Ac-NH-GGK(Ac)-AMC for HDAC1, 3, 6), assay buffer (15 mM Tris-HCl pH 8.1, 0.25 mM EDTA, 250 mM NaCl, 10% glycerol), this compound (serial dilutions in DMSO), stop/developer solution (50 mM Tris-HCl pH 8, 100 mM NaCl, 0.5 mg/mL trypsin, 2 μM Trichostatin A).

- Procedure:

- In a 96-well plate, add enzyme buffer containing the HDAC enzyme.

- Add this compound or vehicle control (DMSO).

- Start the reaction by adding the fluorogenic substrate peptide.

- Incubate at 30°C for 120-180 minutes (time varies by enzyme).

- Stop the reaction and develop by adding the stop/developer solution. Trypsin cleaves the deacetylated substrate, releasing the fluorescent AMC group.

- Incubate at room temperature for 40 minutes.

- Measure fluorescence (excitation 355 nm, emission 460 nm).

- Data Analysis: Fluorescence in control wells (DMSO) is set as 100% activity. Fluorescence in wells with a potent control inhibitor (e.g., 2 μM Trichostatin A) is set as 0% activity. IC₅₀ values are calculated from the dose-response curve of this compound.

Cell Proliferation and Viability Assay (WST-1) [4]

This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines.

- Cell Lines: HCC cell lines (e.g., Hep3B, HepG2, Huh7) or other cancer cell types.

- Reagents: Cell culture medium, this compound (e.g., 0.02 to 50 μM range), WST-1 reagent.

- Procedure:

- Seed cells in 96-well plates.

- After cell attachment, treat with this compound at various concentrations. Include DMSO vehicle control.

- Incubate for 48-96 hours at 37°C.

- Add WST-1 reagent to each well.

- Incubate for 1-4 hours at 37°C.

- Measure the absorbance at 440 nm using a plate reader. The amount of formazan dye formed correlates with the number of metabolically active (viable) cells.

- Data Analysis: Absorbance from treated wells is calculated as a percentage of the vehicle control. Dose-response curves are plotted and EC₅₀ (half-maximal effective concentration) values are determined.

Predictive Biomarker Exploration

The SHELTER study included an exploratory biomarker analysis. Researchers found that the baseline expression of Zinc Finger Protein 64 (ZFP64) in peripheral blood cells correlated with overall survival, suggesting a potential prognostic and predictive role for this biomarker in treatment with this compound [1]. This finding warrants further validation in future studies.

Conclusion and Outlook

The SHELTER study provided early clinical evidence that the combination of the HDAC inhibitor this compound with sorafenib is a viable strategy for second-line treatment of advanced HCC, showing an improved PFS rate and median overall survival compared to this compound monotherapy. The mechanistic basis for this combination involves this compound's ability to inhibit key HDACs, induce apoptosis and cell cycle arrest, and crucially, to counteract platelet-mediated pro-tumoral effects and invasion in conjunction with sorafenib. These application notes and protocols provide a foundation for further research and development in this area.

References

- 1. This compound plus sorafenib as second-line therapy of ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound plus sorafenib as second-line therapy of ... [sciencedirect.com]

- 3. Histone deacetylase inhibitor this compound in combination ... [nature.com]

- 4. This compound | HDAC inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. The therapeutic properties of this compound for hepatocellular ... [pmc.ncbi.nlm.nih.gov]

RESMAIN Study Efficacy and Trial Design Overview

The following tables summarize the key efficacy outcomes and the core design of the RESMAIN study.

Table 1: Primary and Secondary Efficacy Endpoints from the RESMAIN Study [1] [2] [3]

| Endpoint | Resminostat (Kinselby) | Placebo | P-value & Hazard Ratio (HR) |

|---|---|---|---|

| Median Progression-Free Survival (PFS) | 8.3 months | 4.2 months | p=0.015; HR: 0.623 (95% CI: 0.424, 0.916) |

| PFS Improvement vs. Placebo | 97.6% improvement | - | 38% risk reduction |

| Median Time to Next Treatment (TTNT) | 8.8 months | 4.2 months | p=0.002; HR: 0.594 (95% CI: 0.428, 0.825) |

| Median "Total" PFS (from start of last prior therapy) | 24.3 months | 14.9 months | - |

Table 2: RESMAIN Pivotal Study Design [1] [3] [4]

| Aspect | Description |

|---|---|

| Study Title | RESMAIN |

| ClinicalTrials.gov Identifier | NCT02953301 [5] |

| Phase | Pivotal (Phase II) |

| Design | Multi-center, double-blind, randomized, placebo-controlled |

| Patient Population | 201 patients with advanced-stage CTCL who achieved disease control with prior systemic therapy |

| Treatment Arms | 1:1 randomization to oral this compound or placebo |

| Primary Endpoint | Progression-Free Survival (PFS) |

| Key Secondary Endpoints | Time to next treatment (TTNT); Time to symptom (pruritus) worsening (not met) [4] |

| Geographical Scope | Over 50 clinical centers across 11 European countries and Japan |

Experimental Protocols and Mechanistic Insights

Drug Profile and Preclinical Methodology

- Drug Candidate: this compound (Kinselby) is an orally administered inhibitor targeting class I, IIb, and IV histone deacetylases (HDAC) [1] [3].

- Mechanism: HDAC inhibitors can inhibit tumor growth and proliferation, cause tumor regression, and strengthen the body's immune response to cancer [1]. This compound has been shown to up-regulate a Th1 gene signature and down-regulate the Th2 and itch-mediating cytokine IL-31 [5].

The diagram below illustrates the synergistic mechanism of action between this compound and ruxolitinib (a JAK1/2 inhibitor), as demonstrated in preclinical in vitro studies using CTCL cell lines (MyLa and SeAx) [5].

In Vitro Protocol for Combination Drug Efficacy [5]

- Objective: To investigate the antitumor efficacy of ruxolitinib (JAK1/2i) in combination with this compound (HDACi) in CTCL in vitro.

- Cell Lines & Culture: Mycosis Fungoides-derived MyLa cells and Sezary Syndrome-derived SeAx cells. Cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

- Drug Treatment: Cells were treated for 24 hours with non-toxic concentrations of:

- 15μM Ruxolitinib

- 1μM this compound

- A combination of both drugs

- Cytotoxicity Assay (MTT Assay):

- (10^4) cells were seeded in 96-well plates.

- After 24h drug treatment, culture medium was replaced with fresh medium containing MTT solution.

- Cells were incubated for 4 hours, followed by the addition of DMSO.

- Absorbance was measured at 570 nm wavelength.

- Cell Proliferation Assay (BrdU Assay):

- (10^5) cells were seeded in 24-well plates and treated for 24h.

- Incorporated BrdU was stained with a specific fluorescent antibody.

- Levels of cell-associated BrdU were measured by flow cytometry.

- Apoptosis Assay (Annexin V/PI Staining):

- (10^5) cells were treated for 24h, washed, and centrifuged.

- Cell pellet was re-suspended and stained with Annexin-V-FITC and Propidium Iodide (PI).

- Samples were analyzed using a flow cytometer (Cytomics FC500). Quadrant analysis distinguished living cells (Annexin-V-FITC-/PI-), early apoptotic cells (Annexin-V-FITC+/PI-), necrotic cells (Annexin-V-FITC-/PI+), and late apoptotic cells (Annexin-V-FITC+/PI+).

- Multi-Pathway Analysis:

- Investigation of the effect on JAK/STAT, Akt/mTOR, and MAPK signaling pathways via analysis of phosphorylation states of key proteins (STAT3, Akt, ERK1/2, JNK).

Clinical Protocol and Regulatory Status

Maintenance Therapy Concept and Clinical Implementation

The maintenance therapy approach is a key innovation in CTCL treatment. It aims to prolong disease control and delay progression in patients with advanced-stage, incurable CTCL after they have achieved disease stability with prior systemic therapy [1]. The typical treatment workflow in the RESMAIN study is outlined below.

Safety and Regulatory Pathway

- Safety Profile: The side effects of this compound were "mainly mild to moderate, manageable and reversible" [1]. An independent Data Safety Monitoring Board (DSMB) repeatedly recommended the study continue without modification after reviewing safety data [6].

- Regulatory Status:

- Marketing Authorization Application (MAA) was filed with the European Medicines Agency (EMA) in February 2024 [1].

- Orphan Drug Designation (ODD) was granted for this compound in CTCL by both the EMA (October 2023) and the US FDA (September 2023), providing 10 and 7 years of market exclusivity, respectively, upon approval [3].

Conclusion for Research and Development

The RESMAIN trial establishes this compound as a pioneering maintenance therapy in advanced CTCL, successfully meeting its primary endpoint. The drug's novel mechanism of action as an HDAC inhibitor, its synergistic potential with agents like ruxolitinib, and its manageable safety profile position it as a promising candidate to address the high unmet need for durable treatment responses in this rare lymphoma.

References

- 1. 4SC: Landmark RESMAIN presented at... - PharmiWeb.com study data [pharmiweb.com]

- 2. Lymphoma maintenance therapy delivers promise in CTCL [europeanpharmaceuticalreview.com]

- 3. 4SC's this compound receives Orphan Drug Designation from the... [izb-online.de]

- 4. 4SC AG – RESMAIN Trial Meets Primary Endpoint in Cutaneous T-Cell... [wellington-partners.com]

- 5. Ruxolitinib with this compound exert synergistic antitumor effects ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound and RESMAIN Study Update - 4SC AG [4sc.com]

Resminostat in vitro apoptosis assay methods

Introduction to Resminostat

This compound is an orally available hydroxamate that functions as a broad-spectrum histone deacetylase (HDAC) inhibitor [1] [2]. It primarily targets Class I (HDAC1, HDAC3, HDAC8), Class IIb (HDAC6, HDAC10), and Class IV (HDAC11) enzymes [1] [2]. Its mechanism involves inducing histone hyperacetylation, leading to a more open chromatin structure and modulation of gene expression [3] [1]. In HCC, this compound demonstrates potent anti-tumor effects, including inhibition of cell proliferation, induction of apoptosis, and reversal of pro-tumoral phenotypes [4] [5] [1].

Key Quantitative Profiling of this compound

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound for its primary HDAC targets and its anti-proliferative effects on various cancer cell lines.

| Parameter | Details | Reference |

|---|---|---|

| HDAC Inhibition (IC₅₀) | [2] | |

| HDAC1 | 42.5 nM | |

| HDAC3 | 50.1 nM | |

| HDAC6 | 71.8 nM | |

| HDAC8 | 877 nM | |

| Anti-proliferative Activity (IC₅₀) | [4] | |

| HCC cell line HLF | 2.0 µM | |

| HCC cell line HLE | 3.7 µM | |

| HCC cell line Hep3B | 5.9 µM | |

| Head & Neck SCC SCC25 | 0.775 µM | [2] |

Protocol 1: Detecting Apoptosis via Flow Cytometry (Propidium Iodide)

This protocol uses propidium iodide (PI) staining and flow cytometry to quantify apoptotic cells by measuring DNA fragmentation, a hallmark of apoptosis [6].

- Primary Reagent: Propidium Iodide (PI) solution (50 µg/mL), with RNase (50 IU/mL) [6].

- Cell Line & Culture: The protocol is established for adherent HCC cell lines (e.g., Hep3B, HLE, HLF). Plate cells in multi-well plates and allow to adhere for 24 hours [4] [6].

- Dosing: Treat cells with this compound. Effective concentrations in published studies range from 1 µM to 10 µM, with treatment duration typically 48 to 72 hours [4].

- Harvesting & Fixation:

- DNA Staining & Analysis:

- Wash fixed cells twice with PBS [6].

- Incubate cell pellet with DNA extraction buffer for 1 hour at 4°C to remove fragmented DNA [6].

- Wash cells again and resuspend in PI/RNase solution. Incubate for at least 15 minutes at room temperature, protected from light [6].

- Analyze samples using a flow cytometer. Apoptotic cells display reduced DNA content and appear as a sub-G1 peak on a DNA histogram [6].

This methodological workflow can be visualized as follows:

Protocol 2: Assessing Mitochondrial Apoptosis Pathway

This protocol outlines methods to confirm the activation of the mitochondrial apoptosis pathway by this compound [5].

- Key Assays:

- Western Blot Analysis: Detect cytochrome c release from mitochondria into the cytosol, and cleavage of caspase-9 and PARP [4] [5].

- Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes (e.g., JC-1) to measure mitochondrial depolarization [5].

- Inhibition Studies: Use specific inhibitors to confirm the pathway:

- Experimental Confirmation:

- Genetic Manipulation: Knockdown of cyclophilin-D (a key mPTP component) with shRNA reduces this compound-induced apoptosis. Conversely, cyclophilin-D overexpression increases sensitivity to this compound [5].

The core mechanism of this compound-induced mitochondrial apoptosis is summarized in the following pathway:

Protocol 3: Combination Studies with Sorafenib

This compound can reverse resistance to the standard HCC drug Sorafenib. This protocol is for evaluating their synergistic effects [4] [5] [1].

- Synergy Assessment:

- Dosing: Co-treat mesenchymal-type HCC cells (e.g., HLF, HLE) with a low dose of This compound (1 µM) and Sorafenib (5-10 µM) for 48-72 hours [4].

- Efficacy Readouts:

- Investigating Mechanism of Synergy:

- Phenotype Shift: Use Western blot and immunofluorescence to observe a this compound-induced reduction in mesenchymal markers (e.g., Vimentin, CD44) and an increase in epithelial markers (e.g., E-cadherin) [4] [1].

- Signaling Pathways: Analyze the combination's effect on inhibiting phospho-ERK (pERK) more profoundly than either agent alone [4].

Key Technical Considerations

- Cell Line Selection: The epithelial/mesenchymal status of HCC cells significantly impacts Sorafenib sensitivity. Use mesenchymal-like lines (e.g., HLF, SNU-475) for combination therapy studies [4] [1].

- Platelet Co-Culture: To model the tumor microenvironment, include human platelet lysate in your assays. The this compound/Sorafenib combination is particularly effective at blocking platelet-induced invasion [1].

- Apoptosis Specificity: The PI flow cytometry method specifically detects late-stage apoptosis/necrosis. For early apoptosis, consider supplementing with Annexin V-FITC staining [6].

References

- 1. Histone deacetylase inhibitor this compound in combination ... [nature.com]

- 2. This compound (RAS2410) | HDAC Inhibitor [medchemexpress.com]

- 3. Epigenetic Regulation Through Histone Deacetylation [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces changes in epithelial plasticity of ... [pmc.ncbi.nlm.nih.gov]

- 5. Activation of mPTP-dependent mitochondrial apoptosis ... [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of several techniques for the detection ... [pmc.ncbi.nlm.nih.gov]

Resminostat epithelial-mesenchymal transition experimental models

Resminostat & EMT: Application Notes & Experimental Models

1. In Vitro Phenotypic Reversion in Hepatocellular Carcinoma (HCC) This protocol is designed to assess this compound's ability to reverse the mesenchymal phenotype in HCC cell lines and restore sensitivity to sorafenib-induced apoptosis [1] [2].

- Experimental Workflow:

- Cell Lines: Use HCC cell lines with defined epithelial (e.g., Hep3B) and mesenchymal (e.g., HLE, HLF) phenotypes [1] [2].

- Treatment:

- Key Assays:

- Viability/Cytotoxicity: Crystal violet staining to determine IC50 and combination effects [1] [2].

- Cell Death Analysis: Propidium Iodide (PI) staining and flow cytometry to quantify apoptosis; PARP cleavage analysis by Western blot [1].

- Gene/Protein Expression: qRT-PCR and immunofluorescence for EMT markers (E-cadherin, Vimentin) and stemness markers (CD44) [1] [2].

- Functional Assays: Low-density colony formation assay to assess stemness properties [1] [2].

The diagram below illustrates the experimental workflow and the key molecular and phenotypic changes induced by this compound in mesenchymal HCC cells.

2. 3D Invasion & Metastasis Model (Chick Chorioallantoic Membrane - CAM) The CAM assay is a versatile, low-cost in vivo model for studying this compound's effects on primary tumor growth, intravasation, and metastasis, particularly in hematologic cancers like Cutaneous T-cell Lymphoma (CTCL) [3].

- Experimental Workflow:

- Cell Preparation: Use 1 x 10^6 CTCL cells (e.g., MyLa, SeAx) resuspended in serum-free medium [3].

- Tumor Grafting: Implant cell suspension onto the CAM of day 9-10 chick embryos [3].

- Drug Administration:

- Harvest & Analysis: On day 7 post-implantation, harvest primary tumors, chick liver, and lung [3].

- Key Assays:

- Tumor Burden: Measure primary tumor size and weight [3].

- Metastasis Quantification: Extract genomic DNA from chick organs; use quantitative Alu-PCR with human-specific primers to detect and quantify disseminated human tumor cells [3].

- Signaling Analysis: Western blot of primary tumor lysates to analyze phosphorylation status of key signaling proteins (p-STAT, p-ERK, p-AKT) [3].

3. Platelet-Mediated Invasion Blockade in HCC This protocol models the tumor microenvironment by incorporating platelet co-culture to investigate how this compound combined with sorafenib counteracts platelet-induced invasion [4].

- Experimental Workflow:

- Cell Culture & Co-culture: Culture HCC cells. For invasion assays, use plates with platelet-conditioned medium or direct co-culture with washed human platelets [4].

- Treatment: Treat cells with this compound (1 µM) and Sorafenib (5 µM), both individually and in combination, for 24-48 hours [4] [1].

- Key Assays:

- Invasion Assay: Use Matrigel-coated Transwell inserts. Platelet co-culture should significantly increase HCC cell invasion, which the drug combination is expected to block [4].

- Molecular Analysis: Analyze changes in the expression of CD44 and phosphorylation of ERK via Western blot or qRT-PCR to elucidate the mechanism [4].

Summary of Quantitative Data from Literature

The tables below consolidate key quantitative findings from published studies on this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Models

| Cancer Model | Cell Line | IC50 (this compound) | Key Combination (Effect) | Observed Impact on EMT/Invasion | Source |

|---|---|---|---|---|---|

| HCC | HLF (Mesenchymal) | 2.0 µM | Sorafenib (Synergistic apoptosis) | ↓ Vimentin, ↑ E-cadherin, ↓ CD44, ↓ Invasion | [1] [2] |

| HCC | HLE (Mesenchymal) | 3.7 µM | Sorafenib (Synergistic apoptosis) | ↓ Vimentin, ↑ E-cadherin, ↓ CD44, ↓ Invasion | [1] [2] |

| HCC | Hep3B (Epithelial) | 5.9 µM | Sorafenib (Additive effect) | Organized tight junctions | [1] [2] |

| CTCL | MyLa, SeAx | N/D (5 µM used in CAM) | Ruxolitinib (Inhibited metastasis) | Inhibition of migration > invasion in CAM model | [3] |

Table 2: In Vivo Efficacy of this compound in the CAM Model (CTCL)

| Parameter | This compound (5 µM) | Ruxolitinib (15 µM) | Combination | Source |

|---|---|---|---|---|

| Primary Tumor Size | Reduced | Reduced | Significant inhibition (p < 0.0001) | [3] |

| Intravasation (to organs) | N/D | N/D | Inhibited (p < 0.005 - p < 0.0001) | [3] |

| Extravasation (to liver/lung) | N/D | N/D | Inhibited (p < 0.0001) | [3] |

| Migration & Invasion | N/D | N/D | Stronger inhibition of migration (p < 0.0001) | [3] |

| Signaling Pathways | N/D | N/D | ↓ p-STAT, ↓ p-ERK, ↓ p-AKT in tumors | [3] |

Molecular Mechanisms and Signaling Pathways

This compound, an oral HDAC inhibitor targeting classes I, IIb, and IV, exerts its anti-EMT and anti-metastatic effects through several interconnected mechanisms, as shown in the pathway diagram below.

Detailed Experimental Protocols

Protocol 1: this compound Sensitivity and Combination Testing with Sorafenib in HCC Cells

Materials:

- HCC cell lines (e.g., Hep3B, HLE, HLF).

- This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

- Sorafenib: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

- Cell culture plates, crystal violet solution (0.5% w/v in 25% methanol), or MTT reagent.

Method:

- Cell Seeding: Seed cells in 96-well plates at a density of 3-5 x 10³ cells/well and allow to adhere overnight.

- Dose-Response (IC50): Treat cells with a concentration range of this compound (e.g., 0.1 µM to 10 µM) for 72 hours. Include DMSO vehicle control (e.g., 0.1% final concentration).

- Combination Treatment: For synergy assessment, pre-treat cells with a low dose of this compound (1 µM) for 72 hours, then add Sorafenib (5 µM) for a further 72 hours. Alternatively, treat with both drugs simultaneously for 72 hours.

- Viability Assessment:

- Crystal Violet: Aspirate medium, fix cells with 4% PFA for 10 minutes, then stain with crystal violet for 30 minutes. Wash plates, solubilize dye with 1% SDS, and measure absorbance at 570 nm.

- MTT: Add MTT reagent (0.5 mg/mL final) for 2-4 hours. Solubilize formed formazan crystals with DMSO and measure absorbance at 570 nm.

- Data Analysis: Calculate cell viability as a percentage of the vehicle control. Use software (e.g., CompuSyn) to determine IC50 values and Combination Index (CI) to quantify synergy.

Protocol 2: Quantifying Metastasis via Alu-PCR in the CAM Assay

Materials:

- Specific pathogen-free (SPF) fertilized chicken eggs.

- Human cancer cell lines (e.g., MyLa, SeAx).

- This compound and other drugs of interest (e.g., Ruxolitinib).

- Genomic DNA extraction kit.

- qPCR reagents and human-specific Alu primers (Sense: 5'-ACGCCTGTAATCCCAGGACTT-3'; Antisense: 5'-TCGCCCAGGCTGGCTGGGTGCA-3').

Method:

- Egg Incubation: Incubate eggs at 37.5°C with 60-70% humidity for 9 days. On day 3, create a small window in the shell to access the CAM.

- Tumor Implantation: On day 9, implant 1 x 10^6 cells in a small volume (20-50 µL) resuspended in serum-free medium onto the dropped CAM.

- Drug Treatment: Topically apply drugs (e.g., 5 µM this compound) in a small volume (e.g., 20 µL) every two days. Include vehicle control groups.

- Harvesting: On day 7 post-implantation (embryonic day 17), sacrifice the embryo. Excise the primary tumor and weigh it. Harvest chick embryo liver and lungs.

- DNA Extraction & qPCR: Extract genomic DNA from all tissues using a commercial kit. Perform qPCR with 30 ng of DNA per reaction and the human-specific Alu primers. The number of human tumor cells in chick organs is proportional to the Alu signal, allowing for quantification of intravasation and metastasis.

References

- 1. This compound induces changes in epithelial plasticity of ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces changes in epithelial plasticity of ... [oncotarget.com]

- 3. Combination of this compound with Ruxolitinib Exerts Antitumor ... [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitor this compound in combination ... [pubmed.ncbi.nlm.nih.gov]

Resminostat-Induced Thrombocytopenia: Mechanism & Monitoring

Q: What is the mechanism behind resminostat-induced thrombocytopenia?

The primary mechanism is the suppression of megakaryopoiesis—the production of platelets in the bone marrow. Evidence from studies on HDAC inhibitors like abexinostat, which shares a similar "pan-HDACi" profile with this compound, shows a dual effect on megakaryocytes (MKs), the platelet-producing cells [1].

The table below summarizes the key pathological effects:

| Experimental Stage | Observed Effect | Proposed Molecular Mechanism |

|---|---|---|

| Early (Progenitor Stage) | Inhibition of CFU-MK colony growth; increased apoptosis of MK progenitors [1]. | Silencing of DNA repair genes (e.g., RAD51), leading to DNA double-strand breaks, stabilization of p53, and induction of pro-apoptotic pathways [1]. |

| Late (Differentiation Stage) | Drastic inhibition of proplatelet (PPT) formation, the final stage of platelet release [1]. | Largely p53-independent; potentially related to dysregulation of cytoskeletal proteins critical for PPT formation [1]. |

This mechanism is distinct from immune-mediated destruction and is a direct, on-target effect on hematopoietic cells.

Q: How should platelet counts be monitored in a clinical trial or preclinical study?

- Frequency: In clinical trials, close monitoring is essential. A Phase I trial of this compound involved safety evaluations, including full blood counts, on days 1, 2, 5, 8, 15, 19, 29, 33, 43, and 47 of the treatment cycle [2].

- Baseline and Cycle Management: Obtain a baseline platelet count before initiating treatment. Monitor counts at least weekly during the first few cycles to establish the nadir pattern for your model or study population.

Management & Intervention Strategies

Q: What are the established strategies for managing HDACi-induced thrombocytopenia?

The cornerstone of management is dose modification. The following table outlines the general strategy based on platelet count, informed by common clinical practice for cytotoxic agents [3].

| Platelet Count (×10⁹/L) | Recommended Action |

|---|---|

| ≥ 80 | Continue this compound at current dose. |

| 50 - 80 | Consider dose reduction; monitor frequently. |

| 25 - 50 | Withhold this compound until platelets recover to ≥ 50; then resume at a reduced dose. |

| < 25 | Withhold this compound and consider platelet transfusion if there is active bleeding. |

Supportive Care with Thrombopoietin Receptor Agonists (TPO-RAs): Preclinical data suggests TPO-RAs may counteract HDACi-induced thrombocytopenia. One study found that thrombopoietin mimetics could rescue the thrombocytopenic effect of panobinostat in mice [1]. The following TPO-RAs, with their distinct pharmacologies, could be investigated for this application:

| Drug (Type) | Key Pharmacokinetic & Dosing Considerations |

|---|---|

| RhTPO (Recombinant human TPO) | Injection; daily or every-other-day dosing; half-life ~40 hours [4]. |

| Romiplostim (Fc-peptide fusion) | Subcutaneous injection; weekly dosing; half-life 120-140 hours [4]. |

| Eltrombopag (Oral, non-peptide) | Requires fasting; drug interactions with polyvalent cations; metabolized by CYP1A2 and CYP2C8 [4]. |

| Hetrombopag (Oral, non-peptide) | Requires fasting; metabolized mainly by UGT enzymes [4]. |

| Avatrombopag (Oral, non-peptide) | Can be taken with food; fewer drug-diet interactions; metabolized by CYP2C9 and CYP3A4 [4]. |

Experimental Protocols for In-Vitro Analysis

Q: What is a standard protocol for assessing the effect of this compound on in-vitro megakaryopoiesis?

This protocol is adapted from a study on the HDACi abexinostat [1].

Methodology:

- CD34+ Cell Isolation: Isolate human CD34+ hematopoietic progenitor cells from cord blood, mobilized peripheral blood, or bone marrow.

- Megakaryocyte Differentiation Culture: Culture CD34+ cells in a serum-free medium (e.g., StemSpan) supplemented with 50 ng/mL of recombinant human Thrombopoietin (TPO). A typical cell density is 1-2 x 10^5 cells/mL.

- Drug Treatment:

- For CFU-MK assays: Add this compound at the beginning of the culture in a methylcellulose or fibrin clot-based progenitor assay.

- For analysis of later stages: Add this compound at a later time point (e.g., day 8-10 of culture) to specifically assess its impact on proplatelet formation.

- Endpoint Analysis:

- CFU-MK Assay: Score the number of megakaryocyte colonies after 12-14 days of culture.

- Flow Cytometry: Use antibodies against CD41a and CD42 to identify megakaryocytes and assess apoptosis (Annexin V/PI staining) and ploidy.

- Proplatelet Formation Quantification: Count the number of proplatelet-forming megakaryocytes using inverted microscopy over several days (e.g., from day 10 to day 14).

Mechanism of Action & Signaling Pathways

The following diagram illustrates the mechanism by which HDAC inhibitors like this compound induce thrombocytopenia.

Frequently Asked Questions (FAQs)

Q: Is thrombocytopenia the primary dose-limiting toxicity of this compound? A: In the first-in-human Phase I trial, thrombocytopenia was observed but was not the sole dose-limiting toxicity (DLT). At 800 mg, a DLT was a complex of grade 3 nausea/vomiting, grade 2 liver enzyme elevation, and grade 1 thrombocytopenia. Gastrointestinal toxicities and fatigue were also significant factors in dose reductions [2].

Q: Can the platelet count be used as a predictive biomarker for this compound efficacy? A: Interestingly, clinical data suggests a potential link. A trial of this compound combined with sorafenib in HCC showed an improved overall survival benefit in patients with a normal-to-high baseline platelet count. This indicates that platelet count could serve as a predictive biomarker for this specific combination therapy, possibly by counteracting platelet-mediated pro-tumoral effects [5].

Q: Are there any specific rescue agents recommended in a preclinical setting? A: While clinical guidelines are evolving, preclinical evidence provides a strong rationale for investigating Thrombopoietin Receptor Agonists (TPO-RAs). Studies on other HDACis have shown that TPO mimetics can rescue thrombocytopenia in mouse models [1]. Researchers can test various TPO-RAs (e.g., rhTPO, Romiplostim) in their in-vivo models to mitigate the platelet-lowering effect and maintain treatment schedules.

References

- 1. Thrombocytopenia induced by the histone deacetylase ... [pmc.ncbi.nlm.nih.gov]

- 2. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. 【科普】化疗后血小板“告急”?读懂机制、分级与应对方案 [btch.edu.cn]

- 4. Chinese expert consensus on the clinical application of ... [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitor this compound in combination ... [nature.com]

Resminostat toxicity profile adverse events

Critical Regulatory Update

In May 2025, the EMA's Committee for Medicinal Products for Human Use (CHMP) adopted a negative opinion for resminostat (marketed as Kinselby) for the treatment of advanced-stage mycosis fungoides and Sezary syndrome (two types of Cutaneous T-Cell Lymphoma) [1]. This is a significant recent development that researchers must consider in their work.

HDAC Inhibitor Class Toxicity Profile

This compound's toxicity profile is consistent with the broader class of HDAC inhibitors. The table below outlines common class-wide toxicities, which can inform overall safety monitoring in experiments [2].

| Toxicity Category | Common Adverse Events |

|---|---|

| Gastrointestinal | Nausea, vomiting, diarrhea, anorexia |

| Constitutional | Fatigue, asthenia (weakness) |

| Hematological | Thrombocytopenia (low platelet count), neutropenia (low neutrophil count), anemia |

| Laboratory Abnormalities | Hypophosphatemia, hypokalemia, elevated creatinine, elevated liver enzymes (AST/ALT) |

Experimental Design & Monitoring Considerations

For researchers designing experiments or clinical trials with this compound, here are key considerations based on the phase I trial design and safety data [3]:

- Dosing Schedule: The recommended phase II dose (RP2D) established in the phase I trial was 600 mg once daily on days 1-5 every 14 days. This schedule, which includes a drug-free period, was designed to allow recovery from acute toxicities like myelosuppression and fatigue [3].